molecular formula C16H15ClO3 B2758823 3-(3-Chloro-4-methoxyphenyl)-3-phenylpropanoic acid CAS No. 946055-58-9

3-(3-Chloro-4-methoxyphenyl)-3-phenylpropanoic acid

Cat. No.: B2758823
CAS No.: 946055-58-9
M. Wt: 290.74
InChI Key: ZTHNROQWCPZUIT-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methoxyphenyl)-3-phenylpropanoic acid is an organic compound with the molecular formula C16H15ClO3 It is a derivative of propanoic acid, featuring a phenyl group and a chloromethoxyphenyl group attached to the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-methoxyphenyl)-3-phenylpropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxybenzaldehyde and phenylacetic acid.

    Condensation Reaction: The first step involves a condensation reaction between 3-chloro-4-methoxybenzaldehyde and phenylacetic acid in the presence of a base such as sodium hydroxide. This reaction forms an intermediate compound.

    Oxidation: The intermediate compound is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-methoxyphenyl)-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(3-Chloro-4-methoxyphenyl)-3-phenylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methoxyphenyl)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)propanoic acid
  • 3-(4-Methoxyphenyl)propanoic acid
  • 3-(3,5-Dichlorophenyl)propanoic acid

Uniqueness

3-(3-Chloro-4-methoxyphenyl)-3-phenylpropanoic acid is unique due to the presence of both a chloro and a methoxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups can provide distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-(3-chloro-4-methoxyphenyl)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-20-15-8-7-12(9-14(15)17)13(10-16(18)19)11-5-3-2-4-6-11/h2-9,13H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHNROQWCPZUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)O)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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